N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thieno[2,3-c]pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, trifluoromethyl reagents, and pyrazole derivatives. The key steps may involve:
Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
N-methylation and carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, catalytic processes, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thieno[2,3-c]pyrazole derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be explored for similar applications.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s structural features may allow it to interact with various molecular targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N5-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and pyrazole ring play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyrazole derivatives with different substituents. Examples include:
- 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-methyl-1-phenyl-3-(methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
The uniqueness of N5-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole ring contributes to its binding interactions with biological targets.
Properties
IUPAC Name |
N-methyl-1-phenyl-3-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5OS/c1-12-16(13(2)28(4)25-12)11-27(3)19(30)17-10-15-18(21(22,23)24)26-29(20(15)31-17)14-8-6-5-7-9-14/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJOERSGRRNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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